5-OH-HxMF

Description

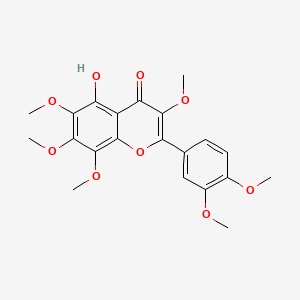

5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone has been reported in Citrus reticulata, Maclurodendron porteri, and other organisms with data available.

has antineoplastic activity; structure in first source

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-5-hydroxy-3,6,7,8-tetramethoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O9/c1-24-11-8-7-10(9-12(11)25-2)16-18(26-3)14(22)13-15(23)19(27-4)21(29-6)20(28-5)17(13)30-16/h7-9,23H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDVPHCLYMGBZLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C(=C(C(=C3O2)OC)OC)OC)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50151834 | |

| Record name | 5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50151834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5-Hydroxy-3,3',4',6,7,8-hexamethoxyflavone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030161 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1176-88-1 | |

| Record name | 5-Hydroxy-3,6,7,8,3′,4′-hexamethoxyflavone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1176-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001176881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50151834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-HYDROXY-3,6,7,8,3',4'-HEXAMETHOXYFLAVONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07JTS22V9J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5-Hydroxy-3,3',4',6,7,8-hexamethoxyflavone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030161 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

110 - 111 °C | |

| Record name | 5-Hydroxy-3,3',4',6,7,8-hexamethoxyflavone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030161 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Discovery and isolation of novel furanone compounds

An In-Depth Technical Guide to the Discovery, Isolation, and Application of Novel Furanone Compounds

Introduction

The furanone ring system, a heterocyclic motif prevalent in a vast array of natural products and synthetic molecules, has garnered significant attention in medicinal chemistry and drug development.[1][2] These scaffolds are recognized for their diverse and potent biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3][4] Their structural simplicity, coupled with the potential for diverse functionalization, makes them attractive starting points for the development of novel therapeutics.[2][5] This guide provides a comprehensive overview of the recent advancements in the discovery and isolation of novel furanone compounds, detailing their biological activities, mechanisms of action, and the experimental protocols crucial for their evaluation.

Discovery of Novel Furanone Compounds: A Survey of Biological Activities

Recent research has focused on synthesizing and isolating furanone derivatives and evaluating their therapeutic potential across several key areas.

Anticancer Activity

The 3,4-disubstituted-5H-furan-2-one scaffold is a promising framework for developing new anticancer agents.[1] Various derivatives have demonstrated potent cytotoxic activity against a range of cancer cell lines by inducing cell cycle arrest and apoptosis.[1] Some furanones are also being investigated as potential inhibitors of the Eag-1 potassium channel, which is often overexpressed in cancer cells and contributes to their proliferation.[1][6]

Table 1: Anticancer Activity of Selected Furanone Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 4e (bis-2(5H)-furanone) | C6 (Glioma) | 12.1 | [1] |

| Compound K (MXA derivative) | MCF-7 (Breast) | 11.8 | [1] |

| Dithiocarbamate L (MXA derivative) | HeLa (Cervical) | 0.06 ± 0.01 (72h) | [1] |

| Dithiocarbamate L (MXA derivative) | SMMC-7721 (Liver) | 0.006 ± 0.04 (72h) | [1] |

| Compound 3a | Leukemia (SR) | >100 µM | [7][8] |

| Compound 3a | Colon Cancer (HCT-116) | 35.8 µM | [8] |

| Compound 3a | Breast Cancer (T-47D) | 45.4 µM |[8] |

Note: IC50 values represent the concentration required to inhibit 50% of cell growth.

Antimicrobial and Anti-biofilm Activity

Furanone derivatives, particularly halogenated furanones originally isolated from the red alga Delisea pulchra, are well-known for their ability to inhibit biofilm formation by interfering with bacterial quorum sensing (QS) systems.[9][10][11] These compounds are structurally similar to bacterial acyl-homoserine lactones (AHLs), allowing them to act as antagonists for QS receptors.[10][12] Beyond anti-biofilm activity, certain chiral 2(5H)-furanone sulfones have demonstrated direct antibacterial effects, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis.[13][14]

Table 2: Antimicrobial Activity of Selected Furanone Derivatives

| Compound | Target Organism | Activity | Concentration (µg/mL) | Reference |

|---|---|---|---|---|

| Sulfone 26 | Staphylococcus aureus | MIC | 8 | [13] |

| Sulfone 26 | Bacillus subtilis | MIC | 8 | [13] |

| Furanone F105 | S. aureus, S. epidermidis, B. cereus, B. subtilis | MIC | 8–16 | [14] |

| Furanone F131 | S. aureus & C. albicans (mono- & two-species biofilms) | MBPC | 8–16 | [15] |

| Furanone Compound 2 | Staphylococcus aureus | MIC | 15 µM | [10] |

| Furanone Compound 2 | Staphylococcus epidermidis | MIC | 30-65 µM |[10] |

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration that prevents visible growth. MBPC (Minimal Biofilm Prevention Concentration) is the lowest concentration that prevents biofilm formation.

Anti-inflammatory Activity

Furanones have also emerged as potent anti-inflammatory agents.[16][17] Their mechanism often involves scavenging superoxide (B77818) anions and inhibiting lipid peroxidation.[17] Some synthetic derivatives exhibit dual inhibition of cyclooxygenase-2 (COX-2) and 15-lipoxygenase (15-LOX) enzymes, key players in the inflammatory cascade, offering a broader spectrum of anti-inflammatory effects with potentially reduced gastrointestinal toxicity compared to traditional NSAIDs.[16][18]

Isolation, Purification, and Characterization

The successful study of novel furanones hinges on robust methods for their isolation, purification, and structural elucidation.

Isolation and Purification Protocols

The choice of isolation technique depends on the source of the compound (natural extract or synthetic reaction mixture).

-

Solvent Extraction : This is a primary method for isolating furanones from their source matrix.[19][20] For natural products, particularly those in a high-oil matrix, a matrix-dispersed solid-phase extraction may be employed, where the sample is adsorbed onto a solid support and unwanted lipids are washed away with a non-polar solvent before eluting the target furanones with a more polar solvent.[21] Dichloromethane is a commonly used solvent for direct extraction.[22]

-

Chromatography : Flash chromatography and High-Performance Liquid Chromatography (HPLC) are indispensable for purifying furanone compounds from complex mixtures.[23][24] For volatile furanones, gas chromatography (GC) is used for both separation and quantification.[22]

-

Solid-Phase Extraction (SPE) : SPE is effective for fractionating crude extracts and purifying target compounds.[19][24] A stepwise elution with solvents of increasing polarity allows for the selective isolation of furanocoumarins and other derivatives.[19]

Structural Characterization

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques.[25][26]

Table 3: Common Spectroscopic Data for Furanone Characterization

| Technique | Furanone Core | Key Signature | Typical Range | Reference |

|---|---|---|---|---|

| ¹H NMR | 2(5H)-Furanone | C3-H, C4-H, C5-H₂ | δ 6.1-6.3, 7.4-7.6, 4.8-5.0 ppm | [27] |

| ¹³C NMR | 2(5H)-Furanone | C2 (C=O), C4 | δ 172-176, 155-158 ppm | [27] |

| IR Spectroscopy | 2(5H)-Furanone | C=O Stretch (conjugated lactone) | 1730 - 1760 cm⁻¹ (Strong) | [25][27] |

| Mass Spectrometry | General Furanones | [M-CO]⁺ fragment | Indicates loss of carbon monoxide |[27] |

Note: Chemical shifts (δ) and absorption frequencies can vary based on substitution patterns and the solvent used.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological interactions and experimental processes is crucial for understanding the therapeutic potential of furanones.

Caption: Workflow for discovery and development of bioactive furanones.

Caption: Intrinsic apoptosis pathway induced by some furanone derivatives.[1]

Caption: Quorum sensing inhibition by competitive binding of furanones.[12][28]

Detailed Experimental Protocols

Protocol 1: MTT Assay for Anticancer Cytotoxicity

This colorimetric assay assesses the metabolic activity of cells and is widely used to measure cytotoxicity of potential medicinal agents.[1]

-

Cell Seeding : Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment : Treat the cells with various concentrations of the furanone compound (typically in a series of dilutions) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization : Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Data Acquisition : Measure the absorbance of the solution in each well using a microplate reader at a wavelength of ~570 nm.

-

Analysis : Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting cell viability against compound concentration.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13]

-

Inoculum Preparation : Prepare a standardized suspension of the target bacterium (e.g., S. aureus) in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Dilution : In a 96-well microtiter plate, perform a two-fold serial dilution of the furanone compound in the broth.

-

Inoculation : Add the standardized bacterial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation : Incubate the plate at 37°C for 18-24 hours.

-

Result Interpretation : The MIC is the lowest concentration of the furanone compound in which no visible turbidity (bacterial growth) is observed.

Conclusion

Furanone-based compounds represent a versatile and highly promising scaffold in the field of drug discovery.[1][2][13] Their demonstrated efficacy against cancer, pathogenic microbes, and inflammation provides a strong foundation for future research. The continued exploration of novel synthetic routes, coupled with robust isolation and characterization techniques, will undoubtedly lead to the development of new therapeutic agents. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers dedicated to harnessing the full potential of these remarkable molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]

- 3. ijpsr.com [ijpsr.com]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. ccij-online.org [ccij-online.org]

- 7. Natural and Synthetic Furanones with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Utility of Certain 2-Furanone Derivatives for Synthesis of Different Heterocyclic Compounds and Testing their Anti-Cancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antibacterial activity and biological performance of a novel antibacterial coating containing a halogenated furanone compound loaded poly(L-lactic acid) nanoparticles on microarc-oxidized titanium - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Furanone at Subinhibitory Concentrations Enhances Staphylococcal Biofilm Formation by luxS Repression - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and evaluation of novel furanones as biofilm inhibitors in opportunistic human pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Assessing the Molecular Targets and Mode of Action of Furanone C-30 on Pseudomonas aeruginosa Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Unraveling the Molecular Mechanism of Selective Antimicrobial Activity of 2(5H)-Furanone Derivative against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Utility of novel 2-furanones in synthesis of other heterocyclic compounds having anti-inflammatory activity with dual COX2/LOX inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Rational Design and Synthesis of Biologically Active Disubstituted 2(3H) Furanones and Pyrrolone Derivatives as Potent and Safer Non Steroidal Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 21. researchgate.net [researchgate.net]

- 22. tandfonline.com [tandfonline.com]

- 23. Organic Syntheses Procedure [orgsyn.org]

- 24. researchgate.net [researchgate.net]

- 25. The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. benchchem.com [benchchem.com]

- 28. Marine-Derived Furanones Targeting Quorum-Sensing Receptors in Pseudomonas aeruginosa: Molecular Insights and Potential Mechanisms of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Sources of 5-Hydroxy-Furanone Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the natural origins of 5-hydroxy-furanone derivatives, a class of compounds with significant applications in the flavor, fragrance, and pharmaceutical industries. This document details their diverse sources, quantitative data, experimental protocols for extraction and analysis, and key biochemical pathways.

Introduction to 5-Hydroxy-Furanone Derivatives

Furanones are a class of heterocyclic organic compounds characterized by a furan (B31954) ring with a ketone group. The 5-hydroxy-furanone scaffold is a key structural motif found in a variety of natural products, contributing to their biological activity and sensory properties. These derivatives are of significant interest to researchers and drug development professionals due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This guide focuses on compounds where a hydroxyl group is present at the 5-position of the 2(5H)-furanone or 3(2H)-furanone ring system, or where a hydroxyl group is a key feature of a related furanone derivative.

Principal Natural Sources

5-Hydroxy-furanone derivatives are biosynthesized by a wide range of organisms, from microorganisms to plants and marine life. The primary natural sources are categorized below.

-

Plants and Fruits: Higher plants are a rich source of ascorbic acid (Vitamin C), a prominent 5-hydroxy-furanone derivative. Various fruits, such as strawberries, raspberries, pineapples, and tomatoes, are known to produce a variety of furanones that are key components of their characteristic aromas. For instance, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®) is a well-known flavor compound in strawberries and pineapples. The plant Helleborus lividus subsp. corsicus is a notable source of (S)-5-hydroxymethyl-2(5H)-furanone.

-

Marine Organisms: The red seaweed Delisea pulchra is a well-documented source of brominated furanones. These halogenated derivatives are secondary metabolites that play a role in the chemical defense of the alga by inhibiting bacterial colonization.

-

Microorganisms: Certain microorganisms are capable of producing furanone derivatives. For example, some yeasts contribute to the formation of furanones during the fermentation of soy sauce and beer. Lactic acid bacteria, such as Lactobacillus helveticus, have also been shown to produce furanones.

-

Thermally Processed Foods: While not a "natural source" in the traditional sense, the Maillard reaction, which occurs during the heating of food, is a major route for the formation of many furanone derivatives that are key to the flavor of cooked foods. This reaction between amino acids and reducing sugars generates a complex mixture of compounds, including various 5-hydroxy-furanone derivatives.

Quantitative Data of 5-Hydroxy-Furanone Derivatives from Natural Sources

The concentration of 5-hydroxy-furanone derivatives can vary significantly depending on the species, environmental conditions, and extraction methods. The following tables summarize the quantitative data available in the literature.

Table 1: Concentration of Ascorbic Acid (Vitamin C) in Various Plant Sources

| Plant Source | Ascorbic Acid Content (mg/100g fresh weight) |

| Lemon leaves (Citrus aurantifolia) | 72.94 |

| Guava (Psidium guajava) | High concentration |

| Pear (Pyrus domestica) | 25.78 |

| Withania somnifera | 51.50 |

| Atrobactya | 50.24 |

| Citrullus colocynthis | 161.42 |

| Sea buckthorn oil (Hippophae rhamnoides) | 136.10 |

| Fennel (Foeniculum vulgare) | 28.54 |

Note: Data compiled from a comparative study and may vary based on cultivar, ripeness, and analytical method.[1]

Table 2: Concentration of Furaneol (4-hydroxy-2,5-dimethyl-3(2H)-furanone) and its Derivatives in Fruits

| Fruit | Compound | Concentration (µg/g Fresh Weight) |

| Strawberry (cv. Oso Grande, overripe) | Furaneol | 37.05 |

| Strawberry (cv. Camarosa) | Furaneol | Highest among several tested cultivars |

| Strawberry (cv. Totem) | Furaneol | > 13 |

| Strawberry (cv. Pinnacle) | Furaneol | > 13 |

| Strawberry (cv. Douglas, overripe) | Furaneol | 22.89 |

| Strawberry (cv. Pajaro, overripe) | Mesifurane (methoxy derivative) | 39.13 |

| Pineapple | Furaneol | Character impact compound |

| Raspberry | Furaneol | Present |

| Tomato | Furaneol | Present |

Note: Data compiled from various studies on fruit flavor chemistry.

Table 3: Yield and Concentration of Other 5-Hydroxy-Furanone Derivatives

| Natural Source | Compound | Yield/Concentration |

| Helleborus lividus subsp. corsicus leaves | (S)-5-hydroxymethyl-2(5H)-furanone | Constitutes nearly 85% of the dichloromethane (B109758) extract |

| Delisea pulchra | Total Furanones | Can vary by an order of magnitude or more among individual plants |

Experimental Protocols

This section provides detailed methodologies for the extraction and analysis of 5-hydroxy-furanone derivatives from various natural sources.

Extraction and Quantification of Furaneol from Strawberries using SPE-GC-MS

This protocol is adapted from established methods for the analysis of volatile compounds in fruit matrices.

1. Sample Preparation: a. Homogenize 10 g of fresh or frozen strawberries into a uniform puree. b. Transfer the puree to a centrifuge tube and add 20 mL of deionized water. c. Vortex the mixture for 2 minutes and then centrifuge at 10,000 x g for 15 minutes. d. Carefully collect the supernatant.

2. Solid-Phase Extraction (SPE): a. Condition a Lichrolut-EN SPE cartridge by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water. b. Load the supernatant onto the conditioned SPE cartridge. c. Wash the cartridge with 5 mL of deionized water to remove polar interferences. d. Elute the furanones with an appropriate solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

3. GC-MS Analysis: a. Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent. b. Carrier Gas: Helium at a constant flow of 1 mL/min. c. Injector Temperature: 250 °C. d. Oven Temperature Program: Start at 40 °C for 2 min, ramp to 250 °C at 10 °C/min, and hold for 5 min. e. MS Detection: Electron ionization (EI) at 70 eV. Scan range of m/z 40-300. f. Quantification: Use an external or internal standard calibration curve.

Extraction and Analysis of Brominated Furanones from Delisea pulchra

This protocol is a generalized procedure based on methods for extracting secondary metabolites from marine algae.

1. Sample Preparation: a. Freeze-dry the collected Delisea pulchra tissue to a constant weight. b. Grind the dried tissue into a fine powder.

2. Solvent Extraction: a. Macerate the powdered algae in dichloromethane (CH₂Cl₂) or a mixture of CH₂Cl₂ and methanol (MeOH) (e.g., 2:1 v/v) at room temperature for 24 hours. b. Filter the extract and repeat the extraction process with fresh solvent. c. Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator.

3. Fractionation and Purification (Optional): a. The crude extract can be further purified using column chromatography on silica (B1680970) gel with a gradient of hexane (B92381) and ethyl acetate.

4. HPLC Analysis: a. Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm). b. Mobile Phase: A gradient of water and acetonitrile. c. Detection: UV detection at a wavelength appropriate for the specific brominated furanones (e.g., 220 nm). d. Quantification: Use purified standards for calibration.

Signaling and Biosynthetic Pathways

The formation and biological roles of 5-hydroxy-furanone derivatives are governed by specific biochemical pathways.

Biosynthesis of Ascorbic Acid in Plants

Ascorbic acid (Vitamin C) is synthesized in plants from D-glucose via the L-galactose pathway. This pathway involves a series of enzymatic conversions.

Maillard Reaction Pathway to Furanones

The Maillard reaction is a complex cascade of reactions. A simplified pathway leading to the formation of 4-hydroxy-5-methyl-3(2H)-furanone is depicted below.

Quorum Sensing Inhibition by Brominated Furanones

Brominated furanones from Delisea pulchra interfere with bacterial quorum sensing, a cell-to-cell communication mechanism. They act as antagonists to the binding of N-acyl-homoserine lactone (AHL) signaling molecules to their receptor proteins.

References

Biosynthesis of 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone, also known as Abhexone, is a potent flavor compound with a characteristic sweet, maple, and caramel (B1170704) aroma. It is found in a variety of foods and beverages, contributing significantly to their sensory profiles. While the chemical synthesis of this furanone is well-established, its natural biosynthetic pathway is not yet fully elucidated. This document provides a comprehensive overview of the current understanding of the proposed biosynthetic routes to 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone, drawing parallels with similar furanone structures. Due to the limited availability of detailed research on its specific enzymatic synthesis, this guide focuses on the hypothesized pathways and precursors.

Proposed Biosynthetic Pathways

The biosynthesis of 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone is thought to occur through pathways involving amino acid degradation or carbohydrate metabolism. The detailed enzymatic steps and intermediates are still largely speculative and an active area of research.

Pathway via Threonine Degradation

One of the primary proposed pathways involves the degradation of the amino acid L-threonine.[1] This hypothesis is supported by the structural similarity between threonine and the resulting furanone. The proposed pathway likely involves a series of enzymatic reactions, including deamination, decarboxylation, and cyclization, to form the furanone ring. However, the specific enzymes catalyzing these transformations in the context of 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone biosynthesis have not been identified.

Analogy to 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) Biosynthesis

Another plausible pathway is inferred from the biosynthesis of the structurally related compound, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF). The formation of 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone may follow a similar mechanism, which involves the condensation of a C2 fragment derived from an amino acid with a C5 diketose derived from carbohydrate metabolism. In this proposed route, the amino acid alanine (B10760859) would serve as the precursor for the C2 ethyl group.

It is important to note that this pathway is a hypothesis based on analogy, and direct experimental evidence for the biosynthesis of 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone through this route is currently lacking.

Quantitative Data

Due to the nascent stage of research into the biosynthesis of 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone, there is a significant lack of quantitative data in the scientific literature. Information regarding enzyme kinetics, precursor-to-product conversion rates, and yields from biological systems is not yet available. The following table summarizes the key proposed precursors and the final product.

| Precursor | Proposed Intermediate/Fragment | Product | Source/Proposed Pathway |

| L-Threonine | Not fully elucidated | 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone | Degradation of threonine[1] |

| Alanine & C5 Diketose | C2 fragment & C5 diketose | 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone | Analogy to HDMF biosynthesis |

Experimental Protocols

Detailed experimental protocols for the elucidation of the biosynthetic pathway of 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone are not available in the reviewed scientific literature. The development of such protocols would be a key step in confirming the proposed pathways and identifying the involved enzymes. Future research in this area would likely involve:

-

Isotope Labeling Studies: Using isotopically labeled precursors (e.g., ¹³C-labeled threonine or alanine) to trace their incorporation into the furanone structure in a biological system (e.g., plants or microorganisms known to produce the compound).

-

Enzyme Assays: Identification and characterization of putative enzymes involved in the pathway through in vitro assays using cell-free extracts or purified proteins.

-

Genetic and Molecular Biology Approaches: Knockout or overexpression of candidate genes in a model organism to observe the effect on the production of 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone.

Visualizing the Proposed Pathway

The following diagram illustrates the hypothesized biosynthetic pathway of 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone starting from the precursor L-threonine. It is important to reiterate that the intermediate steps and the enzymes involved are currently speculative.

Caption: Proposed biosynthesis of 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone from L-threonine.

Conclusion

The biosynthesis of 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone remains a compelling area for future research. While plausible pathways have been proposed based on the degradation of L-threonine and by analogy to the biosynthesis of similar furanones, the definitive enzymatic steps and regulatory mechanisms are yet to be discovered. Further investigation is crucial to unlock the potential for biotechnological production of this valuable flavor compound and to understand its role in biological systems. Researchers in the fields of natural product chemistry, enzymology, and metabolic engineering are encouraged to explore this intriguing biosynthetic puzzle.

References

The Putative Biological Role of 5-Hydroxy-3-methyl-2(5H)-furanone in Plants: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxy-3-methyl-2(5H)-furanone is a butenolide compound with a structure that suggests a potential, yet largely unexplored, role in plant biology. Due to a paucity of direct research on this specific molecule, this technical guide delineates its putative biological functions by drawing extensive parallels with the well-characterized class of butenolides known as karrikins (KARs). Karrikins, derived from burnt plant matter, are potent regulators of seed germination and seedling development. They are perceived by the α/β-hydrolase receptor, KARRIKIN INSENSITIVE2 (KAI2), initiating a signaling cascade that is homologous to the strigolactone pathway. This guide provides a comprehensive overview of the KAI2-mediated signaling pathway, its profound physiological effects on plant life cycles, and its intricate crosstalk with other phytohormonal and environmental signals. Detailed experimental protocols for studying butenolide responses, quantitative data on their efficacy, and diagrammatic representations of the underlying molecular pathways are presented to facilitate further research into this promising class of compounds.

Introduction: The Enigmatic Role of 5-Hydroxy-3-methyl-2(5H)-furanone

5-Hydroxy-3-methyl-2(5H)-furanone belongs to the butenolide class of lactones, a group of compounds that includes molecules with significant biological activity. While the direct role of 5-Hydroxy-3-methyl-2(5H)-furanone in plant physiology remains to be elucidated, its structural similarity to karrikins provides a strong foundation for hypothesizing its biological functions.

Karrikins are a family of butenolides found in smoke from burning vegetation that have a remarkable ability to stimulate seed germination in many species, particularly those adapted to fire-prone environments.[1] The discovery of karrikins and their mode of action has unveiled a sophisticated signaling pathway that is conserved across a wide range of plant species, including those not typically exposed to fire, such as the model organism Arabidopsis thaliana.[1] This suggests the existence of an endogenous, yet-to-be-identified signaling molecule, provisionally named KAI2-ligand (KL), for which karrikins act as a mimic.[2][3]

This guide will proceed on the hypothesis that 5-Hydroxy-3-methyl-2(5H)-furanone, as a butenolide, may function as an analog to karrikins or the endogenous KL, thereby putatively activating the KAI2 signaling pathway to influence plant growth and development.

The Karrikin/KAI2 Ligand Signaling Pathway

The perception and transduction of the karrikin signal are mediated by a core set of proteins that show remarkable homology to the strigolactone signaling pathway. The central components are the KAI2 receptor, the F-box protein MORE AXILLARY GROWTH 2 (MAX2), and the SUPPRESSOR OF MAX2 1 (SMAX1) and SMAX1-LIKE (SMXL) family of transcriptional repressors.[1][4]

2.1. Signal Perception by KAI2

The receptor for karrikins and the putative endogenous KL is KARRIKIN INSENSITIVE 2 (KAI2), an α/β-hydrolase.[1] Upon binding of a ligand like a karrikin, KAI2 is thought to undergo a conformational change. This change is believed to facilitate its interaction with the F-box protein MAX2, a component of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[1][4]

2.2. Signal Transduction via SCFMAX2

The formation of the KAI2-ligand-MAX2 complex leads to the recruitment of the transcriptional repressors SMAX1 and SMXL2.[1] The SCFMAX2 complex then ubiquitinates SMAX1 and SMXL2, targeting them for degradation by the 26S proteasome.[1]

2.3. Transcriptional Reprogramming

In the absence of a signal, SMAX1 and SMXL2 repress the transcription of downstream target genes. The degradation of these repressors upon karrikin perception relieves this repression, allowing for the expression of genes that promote physiological responses such as seed germination and seedling development.[1]

Putative Physiological Roles in Plants

Based on the known effects of karrikins, 5-Hydroxy-3-methyl-2(5H)-furanone could potentially influence several key aspects of plant development.

3.1. Seed Germination

Karrikins are potent stimulators of seed germination, particularly in species with seed dormancy.[5] They can act at very low concentrations to promote germination, often in a light-dependent manner.[5][6] This effect is mediated through the upregulation of gibberellin (GA) biosynthesis genes, such as GA3ox1 and GA3ox2, and requires GA synthesis.[6]

3.2. Seedling Development and Photomorphogenesis

Karrikins influence seedling development by promoting photomorphogenesis. In low light conditions, karrikin treatment leads to reduced hypocotyl elongation, increased cotyledon expansion, and enhanced chlorophyll (B73375) accumulation.[7][8] This suggests that butenolides like 5-Hydroxy-3-methyl-2(5H)-furanone could help seedlings establish more effectively, particularly in shaded environments.

3.3. Root System Architecture

The KAI2 signaling pathway plays a role in shaping the root system. Exogenous application of KAI2-activating butenolides can stimulate root hair density and elongation.[7] This response is linked to interactions with ethylene (B1197577) and auxin signaling pathways.[7]

3.4. Abiotic Stress Tolerance

Emerging evidence suggests that the KAI2 signaling pathway is involved in plant responses to abiotic stresses such as drought and salinity.[9] Mutants in the karrikin signaling pathway, such as kai2 and max2, exhibit increased sensitivity to drought stress.[10]

Quantitative Data on Karrikin Activity

The biological activity of karrikins is concentration-dependent and varies between different karrikin analogs and plant species. The following tables summarize key quantitative data from studies on Arabidopsis thaliana and other plants.

Table 1: Effective Concentrations of Karrikins in Bioassays

| Karrikin | Plant Species | Bioassay | Effective Concentration Range | Reference |

| KAR1 | Arabidopsis thaliana | Seed Germination | 1 nM - 1 µM | [11] |

| KAR1 | Triticum aestivum | Seed Germination | 1 nM - 10 µM | [5] |

| KAR2 | Arabidopsis thaliana | Seed Germination | More potent than KAR1 | [11] |

| KAR1 | Arabidopsis thaliana | Hypocotyl Elongation | 100 nM - 1 µM | [11] |

| KAR2 | Arabidopsis thaliana | Hypocotyl Elongation | More potent than KAR1 | [11] |

Table 2: Karrikin-Induced Changes in Gene Expression in Arabidopsis thaliana

| Gene | Treatment | Fold Change | Time Point | Reference |

| GA3ox1 | 1 µM KAR1 | Upregulated | 24-48 hours post-imbibition | [12] |

| GA3ox2 | 1 µM KAR1 | Upregulated | 24-48 hours post-imbibition | [12] |

| DLK2 | 10 nM KAR2 | ~4-fold increase in LUC activity | 24 hours post-imbibition | [13] |

| DLK2 | 1 µM KAR1 | ~4-fold increase in LUC activity | 24 hours post-imbibition | [13] |

Crosstalk with Other Signaling Pathways

The KAI2 signaling pathway does not operate in isolation but is integrated into the broader network of phytohormonal and environmental signals.

5.1. Gibberellin (GA) Signaling

There is a strong link between karrikin and GA signaling in seed germination. Karrikin treatment upregulates GA biosynthesis genes, and GA is required for karrikins to promote germination.[12]

5.2. Auxin Signaling

The regulation of root development by karrikins involves crosstalk with auxin. The KAI2 pathway can influence the expression of auxin transport proteins, thereby modulating local auxin concentrations in the root.[7]

5.3. Light Signaling

Karrikin responses are often light-dependent. For instance, the inhibition of hypocotyl elongation by karrikins is observed in the light but not in darkness.[11] Karrikins can enhance the expression of light-responsive genes, suggesting a mechanism for priming the plant for optimal growth in light.[11]

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of the biological effects of butenolides. Below are protocols for key experiments commonly used in karrikin research, which can be adapted for studying 5-Hydroxy-3-methyl-2(5H)-furanone.

6.1. Arabidopsis thaliana Seed Germination Bioassay

This protocol is used to assess the effect of butenolides on the germination of dormant seeds.

-

Seed Sterilization: Surface sterilize Arabidopsis thaliana seeds (e.g., ecotype Landsberg erecta known for primary dormancy) by washing with 70% (v/v) ethanol (B145695) for 1 minute, followed by 10 minutes in 20% (v/v) commercial bleach containing 0.05% (v/v) Triton X-100. Rinse the seeds 5 times with sterile distilled water.

-

Plating: Suspend the sterilized seeds in sterile 0.1% (w/v) agar (B569324) solution. Pipette approximately 50-100 seeds onto 9 cm Petri dishes containing 0.8% (w/v) water agar.

-

Treatment Application: Prepare stock solutions of the test compound (e.g., 5-Hydroxy-3-methyl-2(5H)-furanone or karrikins) in acetone (B3395972). Add the appropriate volume of the stock solution to sterile water to achieve the final desired concentrations (e.g., 1 nM to 10 µM). A mock control with the same concentration of acetone should be included. Add the treatment solutions to the plated seeds.

-

Incubation: Seal the Petri dishes and incubate at a constant temperature (e.g., 22°C) under a defined light regime (e.g., 16-hour light/8-hour dark photoperiod).

-

Scoring: Score germination, defined as radicle emergence, at regular intervals (e.g., every 24 hours) for up to 7 days.

6.2. Hypocotyl Elongation Assay

This assay measures the effect of butenolides on seedling photomorphogenesis.

-

Seed Plating: Sterilize and plate non-dormant Arabidopsis thaliana seeds (e.g., ecotype Columbia-0) on half-strength Murashige and Skoog (MS) medium containing 1% (w/v) sucrose (B13894) and 0.8% (w/v) agar. The medium should be supplemented with the test compound at various concentrations or a mock control.

-

Stratification: Cold-treat the plates at 4°C for 3 days in the dark to synchronize germination.

-

Incubation: Transfer the plates to a growth chamber under continuous low light conditions (e.g., red light) for a defined period (e.g., 5-7 days).

-

Measurement: Carefully remove the seedlings and place them on a flat surface. Capture high-resolution images and measure the length of the hypocotyls using image analysis software (e.g., ImageJ).

6.3. Yeast Two-Hybrid (Y2H) Assay for KAI2-SMAX1 Interaction

This protocol is used to investigate the ligand-dependent interaction between the KAI2 receptor and its target repressor SMAX1.

-

Vector Construction: Clone the full-length coding sequences of KAI2 into a GAL4 DNA-binding domain (BD) vector and SMAX1 into a GAL4 activation domain (AD) vector.

-

Yeast Transformation: Co-transform the BD-KAI2 and AD-SMAX1 constructs into a suitable yeast strain (e.g., Y2H Gold) using the lithium acetate (B1210297) method.

-

Interaction Assay: Plate the transformed yeast cells on synthetic defined (SD) medium lacking leucine (B10760876) and tryptophan (SD/-Leu-Trp) to select for successful transformation. To test for interaction, replica-plate the colonies onto selective medium lacking leucine, tryptophan, and histidine (SD/-Leu-Trp-His), and on medium also lacking adenine (B156593) (SD/-Leu-Trp-His-Ade) for higher stringency. The selective media should be supplemented with the test compound (e.g., 10 µM GR24ent-5DS as a positive control) or a mock control.

-

Analysis: Growth on the selective media indicates a positive interaction between the two proteins.

6.4. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is used to quantify the changes in the expression of karrikin-responsive genes.

-

Plant Material and Treatment: Grow and treat plants or seedlings as described in the bioassay protocols. Harvest the tissue at specific time points and immediately freeze it in liquid nitrogen.

-

RNA Extraction: Extract total RNA from the plant tissue using a commercial RNA extraction kit or a standard protocol (e.g., Trizol method).

-

cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

qRT-PCR: Perform qRT-PCR using a real-time PCR system and a SYBR Green-based detection method. Design primers specific to the target genes (e.g., GA3ox1, GA3ox2, DLK2) and a reference gene (e.g., ACTIN) for normalization.

-

Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.

Conclusion and Future Directions

While the direct biological role of 5-Hydroxy-3-methyl-2(5H)-furanone in plants is yet to be definitively established, its structural similarity to karrikins provides a strong basis for postulating its involvement in the KAI2-mediated signaling pathway. This would imply a putative role in key developmental processes, including seed germination, seedling photomorphogenesis, root architecture, and abiotic stress responses.

Future research should focus on directly testing the biological activity of 5-Hydroxy-3-methyl-2(5H)-furanone using the established bioassays for karrikins. Determining its efficacy in promoting seed germination and influencing seedling development, and investigating its ability to induce the expression of karrikin-responsive genes, will be crucial first steps. Furthermore, exploring its interaction with the KAI2 receptor through in vitro binding assays or yeast two-hybrid systems will provide direct evidence of its mode of action. The identification and characterization of the endogenous KAI2 ligand (KL) remains a major goal in the field, and understanding the activity of a broader range of butenolides, including 5-Hydroxy-3-methyl-2(5H)-furanone, will contribute significantly to this endeavor. The potential for such compounds to be used as plant growth regulators in agriculture and horticulture further underscores the importance of continued research in this area.

References

- 1. researchgate.net [researchgate.net]

- 2. Assaying Germination and Seedling Responses of Arabidopsis to Karrikins | Springer Nature Experiments [experiments.springernature.com]

- 3. Assaying Germination and Seedling Responses of Arabidopsis to Karrikins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Karrikins: Regulators Involved in Phytohormone Signaling Networks during Seed Germination and Seedling Development [frontiersin.org]

- 6. Karrikins discovered in smoke trigger Arabidopsis seed germination by a mechanism requiring gibberellic acid synthesis and light - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Karrikin signalling: impacts on plant development and abiotic stress tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Karrikins biosynthesis, signaling route, regulatory roles, and hormonal crosstalk in plant soil system [ejss.journals.ekb.eg]

- 10. Structure–Function Analysis of SMAX1 Reveals Domains That Mediate Its Karrikin-Induced Proteolysis and Interaction with the Receptor KAI2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Karrikins enhance light responses during germination and seedling development in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Karrikins Discovered in Smoke Trigger Arabidopsis Seed Germination by a Mechanism Requiring Gibberellic Acid Synthesis and Light - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Reporter Gene-Facilitated Detection of Compounds in Arabidopsis Leaf Extracts that Activate the Karrikin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Preliminary Screening of 5-Hydroxy-2(5H)-furanone Bioactivity

The 5-Hydroxy-2(5H)-furanone scaffold, a core structure found in various natural and synthetic compounds, has garnered significant attention in medicinal chemistry.[1][2] This furanone ring is a key pharmacophore in molecules exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3][4] As a versatile four-carbon building block, it serves as a platform for the synthesis of diverse heterocyclic compounds.[5][6][7] This technical guide provides a comprehensive overview of the preliminary bioactivity screening of 5-Hydroxy-2(5H)-furanone and its derivatives, detailing quantitative data, experimental methodologies, and the underlying signaling pathways.

Anticancer Activity

Derivatives of the 2(5H)-furanone scaffold have demonstrated significant cytotoxic effects against a range of human cancer cell lines.[1][8][9] The primary mechanism often involves the induction of apoptosis (programmed cell death) and cell cycle arrest.[1][10]

Data Presentation: In Vitro Cytotoxicity

The cytotoxic potential of various 2(5H)-furanone derivatives has been quantified using IC₅₀ values, which represent the concentration required to inhibit the growth of 50% of the cancer cell population.

| Compound Class/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Dithiocarbamate derivative | HeLa (Cervical Cancer) | 0.06 ± 0.01 | [3][4] |

| Dithiocarbamate derivative | SMMC-7721 (Hepatocellular Carcinoma) | 0.006 ± 0.04 | [3][4] |

| 5-alkoxy-3,4-dichloro-2(5H)-furanone | A549 (Non-small cell lung cancer) | 6.7 (µg/mL) | [10] |

| bis-2(5H)-furanone | C6 (Glioma) | 12.1 | [10] |

| 5-(3-nitrobenzylidene)-2(5H)-furanone | Multiple Cancer Cell Lines | Most Potent in Series | [9] |

| Silyl ether of Mucobromic Acid (3a) | HCT-116 (Colon Cancer) | 1.3 | [8] |

| Silyl ether of Mucobromic Acid (3d) | HCT-116 (Colon Cancer) | 1.6 | [8] |

| Silyl ether of Mucobromic Acid (3b) | HCT-116 (Colon Cancer) | 7.3 - 21.3 | [8] |

| Silyl ether of Mucobromic Acid (3c) | HCT-116 (Colon Cancer) | 3.9 - 65.6 | [8] |

Mechanism of Action: Induction of Apoptosis

Several studies suggest that 4-Chloro-5-hydroxyfuran-2(5H)-one derivatives trigger apoptosis by modulating key regulatory proteins. A proposed mechanism involves the downregulation of the anti-apoptotic protein survivin and the subsequent activation of caspase-3, a critical executioner enzyme in the apoptotic cascade.[10]

Experimental Protocols

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[11]

Detailed Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[11][12]

-

Attachment: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cells to attach.[11]

-

Compound Treatment: Prepare serial dilutions of the test compound. Replace the medium with 100 µL of medium containing the desired concentrations of the furanone derivative. Include a vehicle control (e.g., DMSO).[11]

-

Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).[11]

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[11]

-

Solubilization: Carefully remove the supernatant and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[12]

-

Measurement: Measure the absorbance on a microplate reader at a wavelength of 570 nm.

This assay quantifies the activity of caspase-3, a key executioner of apoptosis. The assay uses a labeled substrate (e.g., DEVD-pNA) which, when cleaved by active caspase-3, releases a chromophore (pNA) that can be measured spectrophotometrically.[13][14][15]

Detailed Protocol:

-

Induce Apoptosis: Treat cells (e.g., 2-5 x 10⁶) with the furanone compound for a specified time to induce apoptosis. Prepare an untreated control sample.[14][15]

-

Cell Lysis: Harvest the cells and centrifuge. Resuspend the pellet in 50-100 µL of chilled cell lysis buffer.[13][14][16]

-

Incubation: Incubate the mixture on ice for 10-15 minutes.[13][14]

-

Centrifugation: Centrifuge the lysate at high speed (e.g., 16,000 x g) for 10-15 minutes at 4°C.[17]

-

Reaction Setup: Transfer the supernatant (containing the protein lysate) to a new pre-chilled tube. Add 50-90 µL of 2x Reaction Buffer containing 10 mM DTT to each sample.[14][15]

-

Substrate Addition: Add 5-10 µL of the caspase-3 substrate (e.g., Ac-DEVD-pNA) to each reaction.[14][15]

-

Incubation: Incubate at 37°C for 1-2 hours, protected from light.[14][15]

-

Measurement: Read the absorbance at 400-405 nm using a microplate reader. The fold increase in caspase-3 activity is determined by comparing the results from the treated sample with the untreated control.[13]

Anti-inflammatory Activity

Certain derivatives, particularly 4,5-diaryl-3-hydroxy-2(5H)-furanones, have demonstrated potent antioxidant and anti-inflammatory properties.[4][18][19] This activity is crucial, as oxygen-derived free radicals are known contributors to inflammatory disorders.[18]

Data Presentation: Antioxidant and Anti-inflammatory Activity

| Compound/Assay | Activity Metric | Result | Reference |

| 4,5-diaryl-3-hydroxy-2(5H)-furanone (5g) | DPPH radical scavenging | IC₅₀ = 10.3 µM | [18] |

| 4,5-diaryl-3-hydroxy-2(5H)-furanone (5g) | Superoxide anion quenching | IC₅₀ = 0.187 mM | [18] |

| 4,5-diaryl-3-hydroxy-2(5H)-furanone (5g) | Lipid peroxidation inhibition | IC₅₀ = 0.129 mM | [18] |

| 4,5-diaryl-3-hydroxy-2(5H)-furanones | TPA-induced ear edema (in vivo) | Potent activity at 100 mg/kg | [18] |

Mechanism of Action: Modulation of Inflammatory Pathways

The anti-inflammatory effects of furanones may be linked to the inhibition of cyclooxygenase (COX) enzymes.[18] A central pathway in inflammation is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling cascade.[20] Pro-inflammatory stimuli activate the IKK complex, which phosphorylates the inhibitor IκBα, leading to its degradation. This frees the NF-κB dimer (p50/p65) to translocate to the nucleus and activate the transcription of pro-inflammatory genes, such as IL-6.[20][21][22]

Experimental Protocol: IL-6 ELISA

An Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of a specific protein, such as the pro-inflammatory cytokine IL-6, in a sample.

Detailed Protocol (Sandwich ELISA):

-

Plate Coating: Coat a 96-well microplate with a capture antibody specific for human IL-6 and incubate overnight.[23]

-

Blocking: Wash the plate and add a blocking buffer to prevent non-specific binding. Incubate for 1-2 hours.[23]

-

Sample Addition: Add 100 µL of standards, controls, and samples (e.g., cell culture supernatants) to the appropriate wells. Incubate for 2 hours at room temperature.[24]

-

Washing: Aspirate the liquid from each well and wash the plate 3-5 times with wash buffer.[25]

-

Detection Antibody: Add 100 µL of a biotinylated detection antibody specific for IL-6 to each well. Incubate for 1-2 hours.[24]

-

Washing: Repeat the wash step.

-

Enzyme Conjugate: Add 100 µL of HRP-conjugated streptavidin to each well and incubate for 30-45 minutes.[23][24]

-

Washing: Repeat the wash step.

-

Substrate Addition: Add 100 µL of a TMB substrate solution to each well. A blue color will develop in proportion to the amount of IL-6 present. Incubate for 20-30 minutes in the dark.[23][24]

-

Stop Reaction: Add 50 µL of stop solution to each well. The color will change to yellow.[24]

-

Measurement: Read the absorbance at 450 nm immediately. The concentration of IL-6 is determined by comparing the sample absorbance to the standard curve.[24]

Antimicrobial Activity

Derivatives of 2(5H)-furanone have shown notable activity against various bacteria, particularly Gram-positive strains like Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA).[26][27][28]

Data Presentation: In Vitro Antimicrobial Activity

Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[29] Minimum Bactericidal Concentration (MBC) is the lowest concentration that results in microbial death.

| Compound | Microorganism | MIC | MBC | Reference |

| F105 | S. aureus (planktonic & biofilm) | 10 mg/L | 40 mg/L | [26][30][31] |

| F105 | Gram-positive bacteria (B. cereus, B. subtilis, etc.) | 8-16 µg/mL | 32 µg/mL | [27] |

| F105* | Gram-negative bacteria (E. coli, P. aeruginosa, etc.) | >128 µg/mL | N/A | [27] |

| 3-bromo-4-benzimidazolyl-5-methoxy-2(5H)-furanone | MRSA | 8 µg/mL | N/A | [4][19] |

*F105: 3-chloro-5(S)-[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyloxy]-4-[4-methylphenylsulfonyl]-2(5H)-furanone

Mechanism of Action: Biofilm Inhibition

Some furanones interfere with bacterial quorum sensing systems, which are cell-to-cell communication mechanisms that regulate virulence factors, including biofilm formation.[26][27] By disrupting these signaling pathways, furanones can prevent the formation of biofilms, which are notoriously resistant to conventional antibiotics.[26]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Test

The broth microdilution method is a common technique for determining the MIC of an antimicrobial agent.[29][32]

Detailed Protocol:

-

Prepare Dilutions: Perform serial two-fold dilutions of the furanone compound in a liquid growth medium (e.g., Mueller-Hinton broth) in the wells of a 96-well microtiter plate.[29][32]

-

Prepare Inoculum: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland turbidity standard (approximately 1-2 x 10⁸ CFU/mL).[29] Dilute this suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in the wells.[32]

-

Inoculation: Inoculate each well containing the diluted compound with the bacterial suspension. Also, prepare a positive control well (broth + bacteria, no compound) and a negative/sterility control well (broth only).[33]

-

Incubation: Incubate the plate at 37°C for 16-20 hours.[32][33]

-

Determine MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[29][32]

Conclusion

The 5-Hydroxy-2(5H)-furanone core is a promising scaffold for the development of novel therapeutic agents. Its derivatives have demonstrated a diverse range of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial effects. The mechanisms of action, while varied, often involve the modulation of fundamental cellular processes such as apoptosis, inflammatory signaling, and bacterial communication. The standardized protocols provided in this guide offer a robust framework for the preliminary screening and characterization of new furanone-based compounds, facilitating further research and development in this exciting area of medicinal chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-Hydroxy-2(5H)-furanone - Wikipedia [en.wikipedia.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. Effect of Selected Silyl Groups on the Anticancer Activity of 3,4-Dibromo-5-Hydroxy-Furan-2(5H)-One Derivatives [mdpi.com]

- 9. 5-Arylidene-2(5H)-furanone derivatives: synthesis and structure-activity relationship for cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 14. biogot.com [biogot.com]

- 15. abcam.com [abcam.com]

- 16. mpbio.com [mpbio.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. Novel 4,5-diaryl-3-hydroxy-2(5H)-furanones as anti-oxidants and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 22. What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]

- 23. documents.thermofisher.com [documents.thermofisher.com]

- 24. raybiotech.com [raybiotech.com]

- 25. bmgrp.com [bmgrp.com]

- 26. Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Unraveling the Molecular Mechanism of Selective Antimicrobial Activity of 2(5H)-Furanone Derivative against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. apec.org [apec.org]

- 30. researchgate.net [researchgate.net]

- 31. Antimicrobial Effects of Sulfonyl Derivative of 2(5 H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. microbe-investigations.com [microbe-investigations.com]

- 33. protocols.io [protocols.io]

The Pivotal Role of Hydroxylation in the Biological Activity of Furanones: A Structure-Activity Relationship Deep Dive

For Immediate Release

In the dynamic field of drug discovery and development, the furanone scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities. The strategic placement of hydroxyl groups on this core structure has been identified as a critical determinant of its therapeutic potential. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of hydroxylated furanones, offering valuable insights for researchers, scientists, and drug development professionals. This paper synthesizes quantitative data, details experimental protocols, and visualizes key pathways to illuminate the path toward designing more potent and selective furanone-based therapeutic agents.

Core Principles of Hydroxylation's Influence on Furanone Activity

The introduction of hydroxyl (-OH) groups into the furanone scaffold profoundly impacts its physicochemical properties, such as polarity, hydrogen bonding capacity, and molecular geometry. These modifications, in turn, dictate the molecule's interaction with biological targets, influencing its efficacy and mechanism of action across various therapeutic areas, including antibacterial, anticancer, and anti-inflammatory applications.

A critical aspect of the SAR of hydroxylated furanones lies in the position and number of hydroxyl substituents. For instance, in the context of antibacterial activity, particularly as quorum sensing (QS) inhibitors, the presence of a hydroxyl group on an alkyl side chain can significantly enhance potency. This is often attributed to the increased ability to form hydrogen bonds with key amino acid residues within the binding sites of regulatory proteins like LasR in Pseudomonas aeruginosa.

Quantitative Structure-Activity Relationship (SAR) Data

To facilitate a clear comparison of the biological activities of various hydroxylated furanone derivatives, the following tables summarize key quantitative data from the literature.

Anticancer Activity of Hydroxylated Furanone Derivatives

The cytotoxic effects of hydroxylated furanones have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented below, highlighting the impact of hydroxylation and other structural modifications on anticancer potency.

| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |

| MBA | 3,4-dibromo-5-hydroxy-2(5H)-furanone | HCT-116 | >100 | [1] |

| 3a | 5-(tert-butyldimethylsilyloxy)-3,4-dibromo-2(5H)-furanone | HCT-116 | 1.3 | [1] |

| 3d | 3,4-dibromo-5-(trityloxy)-2(5H)-furanone | HCT-116 | 1.6 | [1] |

| 4e | bis-2(5H)-furanone derivative | C6 glioma | 12.1 | [2] |

| Compound 7 | Furan-based derivative | MCF-7 | 2.96 | |

| Compound 4 | Furan-based derivative | MCF-7 | 4.06 | |

| GI50 > 100 µM | Dihydro- and 5H-furan-ones with a 1-hydroxypentyl side chain | Various | >100 | [3] |

Note: MBA serves as a parent compound for comparison. Silylation of the hydroxyl group in compounds 3a and 3d demonstrates a significant increase in potency against the HCT-116 cell line.

Antibacterial and Quorum Sensing Inhibition Activity

Hydroxylated furanones are well-documented inhibitors of bacterial communication, a process known as quorum sensing. This activity is critical for disrupting biofilm formation and reducing the expression of virulence factors.

| Compound | Target Organism/System | Activity | Quantitative Data | Reference |

| Furanone 56 | P. aeruginosa (lasB reporter) | QS Inhibition | ~50% inhibition at 10 µg/ml | [4] |

| GBr | P. aeruginosa PA14 | Pyocyanin Inhibition | Significant inhibition at 100 µM | [5] |

| C-30 | P. aeruginosa PA14 | Pyocyanin Inhibition | Significant inhibition at 100 µM | [5] |

Anti-inflammatory and Antioxidant Activity

The antioxidant properties of hydroxylated furanones often correlate with their anti-inflammatory effects. The capacity to scavenge free radicals and inhibit pro-inflammatory enzymes is a key aspect of their mechanism.

| Compound ID | Activity | IC50 | Reference |

| 5g | DPPH radical scavenging | 10.3 µM | [6] |

| 5g | Superoxide anion quenching | 0.187 mM | [6] |

| 5g | Lipid peroxidation inhibition | 0.129 mM | [6] |

| Ailanthoidol | Nitric oxide (NO) production inhibition | Potent at 10 µM | [7] |

Key Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the molecular mechanisms and experimental approaches discussed, the following diagrams illustrate key signaling pathways and a general workflow for the synthesis and screening of hydroxylated furanones.

References

- 1. mdpi.com [mdpi.com]

- 2. Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. A Brominated Furanone Inhibits Pseudomonas aeruginosa Quorum Sensing and Type III Secretion, Attenuating Its Virulence in a Murine Cutaneous Abscess Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel 4,5-diaryl-3-hydroxy-2(5H)-furanones as anti-oxidants and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Quantum Chemical Insights into Furanone Stability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stability of furanone isomers, drawing upon quantum chemical calculations and experimental observations. Furanones, five-membered heterocyclic lactones, are pivotal structural motifs in numerous natural products and pharmacologically active compounds. Understanding their relative stabilities is crucial for predicting reaction outcomes, designing synthetic pathways, and developing stable pharmaceutical formulations. This document summarizes key quantitative data, details relevant experimental and computational protocols, and visualizes the isomerization pathway between common furanone isomers.

Relative Stability of Furanone Isomers

Quantum chemical calculations have been instrumental in elucidating the thermodynamic stability of furanone isomers, primarily focusing on the 2(3H)- and 2(5H)-furanones. The consensus from multiple high-level computational studies is that 2(5H)-furanones are thermodynamically more stable than their 2(3H)-furanone counterparts . This increased stability is attributed to the conjugation of the carbon-carbon double bond with the carbonyl group in the 2(5H)-isomer, which is absent in the 2(3H)-isomer.

Computational Data Summary

The relative energies and thermodynamic properties of 2(3H)- and 2(5H)-furanone have been calculated using various robust computational methods, including Density Functional Theory (DFT) and high-accuracy ab initio methods. The following tables summarize key quantitative data from the literature.

Table 1: Calculated Relative Energies and Enthalpies of Furanone Isomers

| Isomer | Computational Method | Basis Set | Relative Energy (kcal/mol) | Relative Enthalpy (298 K, kcal/mol) | Reference |

| 2(3H)-Furanone | CBS-QB3 | - | 10.5 | 10.3 | [1] |

| 2(5H)-Furanone | CBS-QB3 | - | 0.0 | 0.0 | [1] |

| 2(3H)-Furanone | M06-2X | 6-311++G(d,p) | 11.2 | 11.0 | [1] |

| 2(5H)-Furanone | M06-2X | 6-311++G(d,p) | 0.0 | 0.0 | [1] |

Note: Relative energies and enthalpies are reported with respect to the more stable 2(5H)-furanone isomer.

Table 2: Calculated Enthalpies of Formation for Furanone Isomers

| Isomer | Computational Method | Enthalpy of Formation (ΔHf°, 298 K, kcal/mol) | Reference |

| 2(3H)-Furanone | CBS-QB3 | -56.5 | [1] |

| 2(5H)-Furanone | CBS-QB3 | -66.8 | [1] |

Isomerization Pathway of 2(3H)-Furanone to 2(5H)-Furanone

Theoretical studies have elucidated the mechanism for the thermal interconversion of 2(3H)-furanone to the more stable 2(5H)-furanone.[1] The process is not a direct tautomerization but proceeds through a ring-opening and ring-closing mechanism involving a ketenoic aldehyde intermediate. This transformation is initiated by a 1,2-hydrogen transfer from the C3 position to the C2 carbonyl oxygen, leading to the formation of the transient open-ring species. Subsequent ring closure of this intermediate yields the 2(5H)-furanone.

Visualization of the Isomerization Pathway

The following diagram, generated using the DOT language, illustrates the key steps in the isomerization of 2(3H)-furanone.

Activation Barriers for Isomerization

The energy barriers for the isomerization process have been computationally determined, providing insight into the kinetics of this transformation.

Table 3: Calculated Activation Energies for the Isomerization of 2(3H)-Furanone to 2(5H)-Furanone

| Step | Computational Method | Basis Set | Activation Energy (ΔE‡, kcal/mol) | Reference |

| 2(3H)-Furanone → TS1 | CBS-QB3 | - | 48.9 | [1] |

| 2(3H)-Furanone → TS1 | M06-2X | 6-311++G(d,p) | 49.5 | [1] |

Experimental and Computational Protocols

This section provides detailed methodologies for the experimental and computational techniques commonly employed in the study of furanone stability.

Experimental Protocols

This protocol is adapted from established synthetic procedures.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve levulinic acid (1 equivalent) in a suitable solvent such as dichloromethane (B109758).

-

Reduction: Cool the solution to 0 °C in an ice bath. Slowly add a reducing agent, for example, sodium borohydride (B1222165) (1.1 equivalents), portion-wise while maintaining the temperature below 5 °C.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Quenching and Extraction: Once the reaction is complete, carefully quench the reaction by the slow addition of 1 M hydrochloric acid until the pH is acidic. Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield 5-methyl-2(3H)-furanone.[2]

This technique allows for the study of reactive intermediates and photochemical transformations of furanones at cryogenic temperatures.[3]

-

Sample Preparation: A gaseous mixture of the furanone of interest and an inert matrix gas (e.g., argon) in a high dilution ratio (typically 1:1000) is prepared in a vacuum line.

-

Matrix Deposition: The gas mixture is slowly deposited onto a pre-cooled (typically 10-15 K) spectroscopic window (e.g., CsI or KBr) within a high-vacuum cryostat.

-

FTIR Spectroscopy: An initial FTIR spectrum of the isolated furanone is recorded to serve as a baseline.

-

UV Photolysis: The matrix is then irradiated with UV light from a suitable source (e.g., a high-pressure mercury lamp or a laser) for a defined period. Wavelength selection can be achieved using appropriate filters.

-

Post-Irradiation Analysis: FTIR spectra are recorded at intervals during and after photolysis to monitor the disappearance of the parent furanone and the appearance of new absorption bands corresponding to photoproducts.

-

Data Analysis: The photoproducts are identified by comparing their experimental vibrational frequencies with those predicted from quantum chemical calculations.

This method is used to investigate the thermal decomposition pathways of furanones.

-

Sample Preparation: A small, accurately weighed amount of the furanone sample (typically in the microgram range) is placed in a pyrolysis sample cup.

-

Pyrolysis: The sample cup is introduced into a micro-furnace pyrolyzer, which is rapidly heated to a specific temperature (e.g., 300-800 °C) under an inert atmosphere (e.g., helium).

-

GC Separation: The volatile pyrolysis products are swept directly into the injection port of a gas chromatograph, where they are separated on a capillary column (e.g., a DB-5ms column).

-

MS Detection: The separated components are then introduced into a mass spectrometer for detection and identification based on their mass spectra and fragmentation patterns.

-

Data Analysis: The identities of the pyrolysis products provide insights into the thermal decomposition mechanisms of the furanone.

Computational Protocols

-

Software: All calculations are typically performed using a quantum chemistry software package such as Gaussian 09.[4]

-

Method and Basis Set: The geometries of the furanone isomers and any transition states are optimized using a suitable level of theory. A common choice is the B3LYP density functional with the 6-31G(d) basis set for initial optimizations.[5] For higher accuracy, the M06-2X functional with a larger basis set like 6-311++G(d,p) is often employed.[1]

-

Frequency Analysis: Vibrational frequency calculations are performed at the same level of theory as the geometry optimization to confirm that the optimized structures correspond to local minima (no imaginary frequencies) or transition states (one imaginary frequency). These calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

-

Input File Example (Gaussian 09 for Transition State Search):

To obtain more reliable energy differences and reaction barriers, single-point energy calculations are often performed on the optimized geometries using more computationally expensive, high-accuracy methods.

-

Method: The Complete Basis Set (CBS) methods, such as CBS-QB3, are composite methods that extrapolate to the complete basis set limit and include high-level correlation corrections.[1]

-